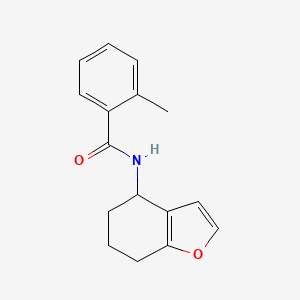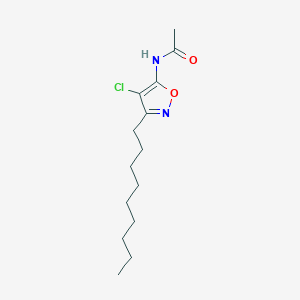
N-(4-Chloro-3-nonyl-1,2-oxazol-5-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a nonyl chain at the 3-position, and an acetamide group at the 5-position of the oxazole ring. These structural features contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 4-chloro-3-nonyl-2-oxazoline and acetic anhydride under acidic conditions can yield the desired oxazole ring.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the oxazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of N-(4-substituted-3-nonyl-1,2-oxazol-5-yl)acetamide derivatives.
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 4-chloro-3-nonyl-1,2-oxazole-5-carboxylic acid and acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the oxazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and nonyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Phenyl-1,2-oxazol-5-yl)acetamide: Similar structure but with a phenyl group instead of a nonyl chain.
2-Chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide: Similar structure with a phenyl group and an additional chloro group.
Uniqueness
N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonyl chain enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability. The chloro group at the 4-position can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological activities.
This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
92088-05-6 |
|---|---|
Molekularformel |
C14H23ClN2O2 |
Molekulargewicht |
286.80 g/mol |
IUPAC-Name |
N-(4-chloro-3-nonyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C14H23ClN2O2/c1-3-4-5-6-7-8-9-10-12-13(15)14(19-17-12)16-11(2)18/h3-10H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
GSUFGNOJENSDOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NOC(=C1Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


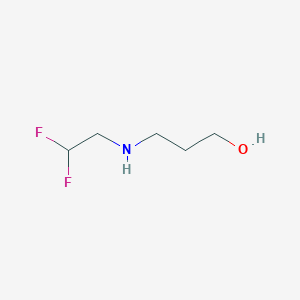
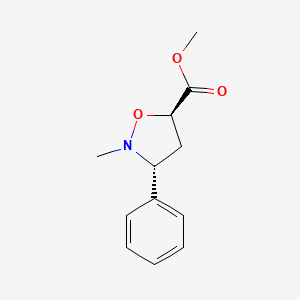
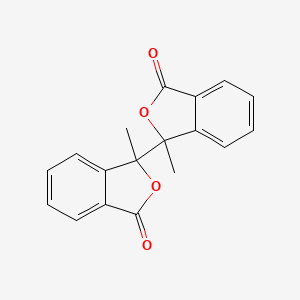
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)

![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)

![5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12901319.png)
![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)
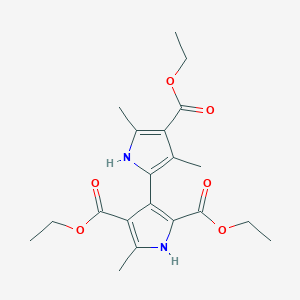
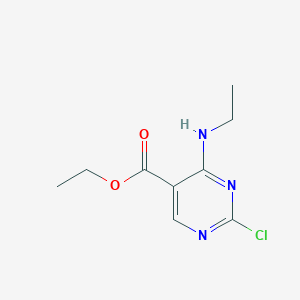
![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
